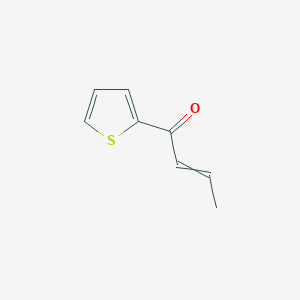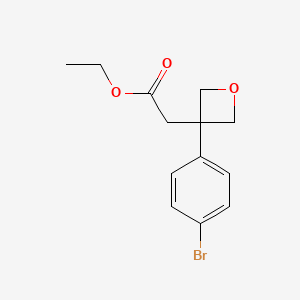![molecular formula C8H8BrNO2 B13985501 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13985501.png)
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL is a heterocyclic compound that features a pyrano-pyridine fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated pyridine derivative with a dihydropyran compound in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrano-pyridine ketones, while reduction can produce pyrano-pyridine alcohols.
Wissenschaftliche Forschungsanwendungen
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.
Industry: It is used in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential medicinal applications.
Pyrano[3,4-c]pyrroles: These compounds are structurally related and are studied for their neuroprotective properties.
Uniqueness
8-Bromo-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can be exploited in various applications.
Eigenschaften
Molekularformel |
C8H8BrNO2 |
|---|---|
Molekulargewicht |
230.06 g/mol |
IUPAC-Name |
8-bromo-3,4-dihydro-1H-pyrano[4,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H8BrNO2/c9-7-2-10-1-5-6(7)3-12-4-8(5)11/h1-2,8,11H,3-4H2 |
InChI-Schlüssel |
SUJMBLINUSAWKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=CN=CC(=C2CO1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


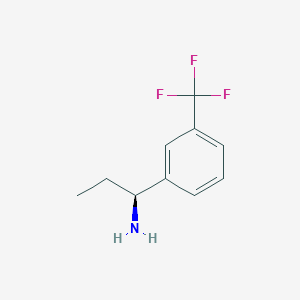
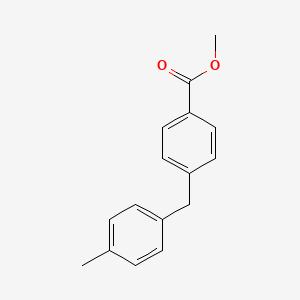
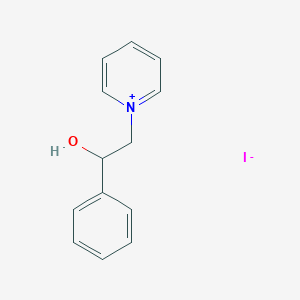
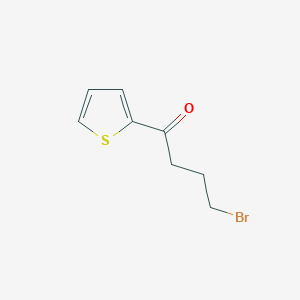


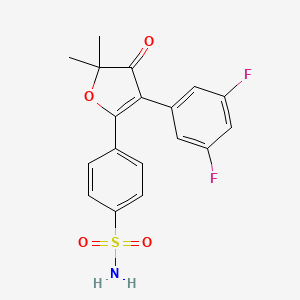

![1-Isoquinolin-5-yl-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B13985480.png)


